Lipophilicity (XLogP3) Comparison: n-Butyl Linear Chain vs. sec-Butyl Branched Chain on 4,4-Dimethylcyclohexylamine Scaffold
N-Butyl-4,4-dimethylcyclohexan-1-amine exhibits a computed XLogP3 of 3.5, compared to 3.6 for the sec-butyl branched-chain analog N-(butan-2-yl)-4,4-dimethylcyclohexan-1-amine (CAS 1341331-89-2) [1][2]. Both values were computed using the XLogP3 3.0 algorithm within PubChem, ensuring methodological consistency [1]. The 0.1 log unit difference, while modest, is accompanied by a difference in rotatable bond count: 4 (n-butyl) versus 3 (sec-butyl), reflecting greater conformational entropy in the linear chain analog [2].
ΔRotatable Bonds = +1
| Evidence Dimension | Computed lipophilicity (XLogP3) and rotatable bond count |
|---|---|
| Target Compound Data | XLogP3 = 3.5; Rotatable Bonds = 4 |
| Comparator Or Baseline | N-(sec-butyl)-4,4-dimethylcyclohexan-1-amine: XLogP3 = 3.6; Rotatable Bonds = 3 |
| Quantified Difference | ΔXLogP3 = -0.1; ΔRotatable Bonds = +1 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) and Cactvs 3.4.8.24 |
Why This Matters
The lower computed lipophilicity and additional rotatable bond of the n-butyl analog may confer subtly different membrane permeability and target binding kinetics, relevant when fine-tuning ADME properties in lead optimization programs where both linear and branched N-alkyl variants are being screened.
- [1] PubChem. Compound Summary: N-butyl-4,4-dimethylcyclohexan-1-amine, CID 64415868. Computed Properties section. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1343794-90-0 (accessed 2026-05-01). View Source
- [2] Kuujia. Cas no 1341331-89-2: N-(butan-2-yl)-4,4-dimethylcyclohexan-1-amine – Computed Properties. https://www.kuujia.com/cas/1341331-89-2 (accessed 2026-05-01). View Source
